Journal Name:International Journal of Food Engineering
Journal ISSN:2194-5764
IF:1.6
Journal Website:http://www.degruyter.com/view/j/ijfe
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:66
Publishing Cycle:
OA or Not:Not
Combustion characteristics of gasoline fuel droplets containing boron-based particles
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.combustflame.2023.112887
Boron-based particles are dense energy carriers that are promising for a future carbon-neutral world, to store and transport abundant energy. Although it is prominent as a slurry fuel component in liquid aviation fuels, its effects on the combustion behavior of traditional hydrocarbon fuels used in public or industrial areas have not yet been clarified. In this study, combustion characteristics of gasoline-based fuel droplets containing 86–88%, and 95–97% < 1 µm amorphous boron, 10 µm AlB12, 28 – 35 µm MgB2 particles and 1% oleic acid surfactant. The experimental process was recorded via a high-speed camera and a thermal camera. The results showed that the ignition delay time was reduced in all gasoline-based fuels containing boron-based particles. The fuels with the lowest extinction time were gasoline-based fuel droplets containing AlB12 particles (∼1245 ms). Amorphous boron particles were transported to the flame region more than other particles and caused severe atomization phenomena. The highest maximum flame temperature for gasoline droplets at 2.5% particle load was recorded in high-purity amorphous boron particles with 537 K. At 7.5% particle load, the highest flame temperature and agglomerate temperature were observed at 513 K and 653 K, respectively, in gasoline droplets containing high-purity amorphous boron particles. In electric field tests, the shortest extinction time was detected for gasoline droplets with MgB12. Also, the addition of amorph boron particles into gasoline increase of 4.6% was seen in the flame speed. Droplet diameter regression plots show that particulate gasoline-based fuel droplets exhibit a decreasing trend, mostly following the D2-law. It has been revealed low-cost amorphous boron derivatives can be an important energy carrier for liquid hydrocarbon fuels.
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Two-dimensional visualization of induction zone in hydrogen detonations
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.combustflame.2023.112905
The induction zone length is an important length scale for gaseous detonations, as it is correlated with other characteristic parameters such as the cell size. A good characterization of the induction zone can then lead to a better comprehension of the detonation structure. In this context, this study investigates two-dimensional (2D) visualizations of induction zones in stoichiometric hydrogen-air and hydrogen-oxygen-nitrogen-argon mixtures. The detonation speed for both mixtures is close to the Chapman Jouguet speed, and without wall losses. Planar laser-induced fluorescence (PLIF) technique was employed, by exciting nitric oxide (NO) molecules (i.e., NO-PLIF). In both mixtures, 1900 ppm of NO was added as a tracer to ensure a good signal-to-noise ratio in the von Neumann condition. The NO-PLIF images displayed a variation of the experimental induction length along the cellular cycle. Large and short induction lengths were observed for incident shock and Mach stem, respectively. A total of 2727 experimental induction lengths were extracted from the NO-PLIF images, among 79 individual experiments. Statistical analyses of these data showed that the mixture with lower activation energy exhibited less dispersion of the data compared to the mixture with higher activation energy. Non-equilibrium effects were not observed in the fluorescence profiles and induction length measurements.
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Turbulent cylindrical fire whirl
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.combustflame.2023.112879
The cylindrical fire whirl, characterized by nearly constant flame width in the axial direction and open flame tip, is a unique flame pattern of the buoyant diffusion flame under strong imposed rotation. This paper presents a combined experimental and analytical study to investigate the formation and flame geometry of turbulent cylindrical fire whirls. A medium-scale rotating screen facility (diameter: 2.0 m, height: 10.0 m) was utilized for experiments with independently controlled and finely regulated imposed circulation (Γ) and heat release rate (Q˙=15–250 kW), by using propane as the fuel. It was found that the formation of cylindrical fire whirl is accompanied by the downward movement of the unstable flame bulge, and the propagation velocity agreed well with the predictions of the classical vortex breakdown theory. The physical analysis showed that the onsets of cylindrical fire whirls would occur at specific critical values of Re/Bm, where Re and B are the dimensionless imposed circulation and the dimensionless fire buoyancy flux, respectively. The analytical results agree well with data from small to medium-scale experiments and field observation, with m = 1/4 and 1/3 for laminar and turbulent fire whirls, respectively. Contrary to the general fire whirl, the mean flame height decreases, and the mean flame width increases steadily with Γ in the cylindrical fire whirl. A flame height correlation is derived from the radially-integrated momentum and mixture fraction equations, and a flame width correlation is developed based on the concept of equal axial convection and radial diffusion times for the turbulent cylindrical fire whirl. The two models both couple the heat release rate and the imposed circulation, and agree well with the experimental data of this work. The enhanced turbulence level induced by the flow instability of vortex breakdown is suggested to be the dominant mechanism for flame height reduction and flame width increase in the turbulent cylindrical fire whirl.
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Non-equilibrium low-temperature plasma-assisted combustion of iso-octane: Perturbing pyrolysis and oxidation kinetics
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-09 , DOI: 10.1016/j.combustflame.2023.112876
In this study, a plasma-coupled flow reactor facility is used to examine the effects of non-equilibrium low-temperature plasmas on perturbing the pyrolysis and oxidation kinetics of iso-octane. Experiments were performed in highly dilute reactive mixtures of nitrogen, at near isothermal conditions for temperatures ranging from 523 K to 1203 K. Experiments cumulatively demonstrated enhanced chemical reactivity with the plasma for temperatures below 900 K, and a lowering of the hot-ignition temperature. Detailed kinetic insight was derived from a 0D plasma-coupled kinetic model, utilizing a constructed mechanism that combined both plasma-specific chemistry and the neutral combustion chemistry. For pyrolysis conditions, the model displayed relatively good agreement with fuel consumption and the formation of most intermediates compared to the experimental data, demonstrating the model is able to accurately predict primary radical formation from the plasma directly interacting with the fuel. Enhanced reactivity was attributed to collisional quenching of excited-states of N2 with fuel, which led to efficient fuel fragmentation and enhancement of the H-radical flux. For oxidation conditions, the model displayed satisfactory agreement with the experiments. Model predictions were able to accurately predict fuel consumption and most intermediate speciation data for T > 800 K, but most discrepancies were towards T < 800 K in particular with oxygenated intermediates. In the presence of oxygen, plasma effects were predominantly spent on efficient enhancement of O- and H-radical fluxes, leading to further fuel fragmentation and initiation of both the OH- and HO2-radical pools. Subsequent reactivity of iso-octane was then dictated by the response of the temperature-dependent neutral chemistry. At low-temperatures (T = 643 K), enhanced fuel radicals and O2-additon chemistry lead to the formation of oxygenated species, while at intermediate temperatures (T = 843 K) net decrease in OH-radical reactivity led to an increase in hydrocarbon speciation. Near the self-ignition threshold (T = 1163 K), radicals generated by high-temperature branching reactions dominate the oxidation process and effectively ignition. This study ultimately demonstrated that the enhancement of radicals afforded by the plasma causes a deviation in known understanding of iso-octane kinetics in some regards and warrants future studies to reconcile these discrepancies.
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Shock tube and modeling study on the ignition delay times of ammonia/dimethoxymethane at high temperature
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.combustflame.2023.112967
The ignition delay times (IDTs) of ammonia/dimethoxymethane (DMM) mixtures at DMM blending ratios of 5%, 10%, 15%, and 50% are measured behind reflected shock waves under the following conditions: pressures of 1 and 10 bar; equivalence ratio (ϕ) of 0.5; temperatures between 1193 and 1852 K. The DMM-NH3 model is proposed including the DMM subset, the NH3 subset, and the cross-reactions between DMM and NH3. The cross-reactions consist of the prompt NO and reburn reactions, recombination reactions, H-abstraction reactions, and disproportionation reactions. The DMM-NH3 model well predicts the IDTs and laminar flame speeds (LFSs) of NH3/DMM mixtures measured in this study and those from the literature. And the DMM-NH3 model is also validated by the IDTs, LFSs, and species profiles of pure NH3 and pure DMM reported in the literature. The effects of the prompt NO and reburn reactions, recombination reactions, H-abstraction reactions, and disproportionation reactions are discussed in detail. The NH3/DMM oxidation pathway is also analyzed.Novelty and Significance Statement➢The IDTs of NH3/DMM mixtures at high temperature are measured.➢The detailed DMM-NH3 model is proposed with the addition of the cross-reactions between DMM and NH3.➢The DMM-NH3 model well predicts the IDTs and LFSs of NH3/DMM mixtures.➢The prompt NO and reburn reactions and the recombination reactions have negligible influence on the ignition.➢The H-abstraction reactions slightly inhibit ignition and the inhibiting effects come from CH3OCH2OCH3 + NH2 = CH3OCH2OCH2 + NH3 (R1591).➢The disproportionation reactions significantly inhibit ignition and flame propagation, and the inhibiting effects come from HCO + NH2 = CO + NH3 (R1629).
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Polydopamine as interfacial layer regulating micron-sized boron/polytetrafluoroethylene composite to improve the combustion performance
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.combustflame.2023.112945
Boron powder has high bulk calorific value and mass calorific value, and is widely used in high-energy explosives and propellants. However, in practical application, there are issues such as poor ignition performance and low combustion efficiency, which affect its energy performance. In this work, firstly, polydopamine (PDA) was used as a cladding to coat the micron-sized boron (µB) and formed µB@PDA, and then the µB@PDA was connected with polytetrafluoroethylene (PTFE) to study the effect of fluoride and PDA interfacial structure on the combustion and agglomeration of boron powder in air. Results indicate that the PDA interfacial layer thickness on the µB surface increases with the concentration of the dopamine hydrochloride mixed solution. By slowing down the rate of PTFE decomposition, the PDA coating can control the thermal reaction characteristics of µB, which in turn has a considerable impact on the flame spread and the combustion intensity. In particular, the synergy of PDA and PTFE can considerably reduce µB agglomeration during combustion.
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Multiplicity of solutions of lifted jet edge flames: Symmetrical and non-symmetrical configurations
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.combustflame.2023.112988
A numerical investigation of the combustion process taking place after fuel and oxidizer are injected separately into a planar channel from an end-wall porous plug is presented. A fuel stream injected in the middle of the channel is surrounded on both sides by oxidizer streams and two edge flames are formed after contact of reactants and ignition. The formulation of the problem is symmetrical with respect to the middle of the channel. The study is based on the coupled Navier-Stokes and transport equations with one-step Arrhenius-type combustion kinetics. The main focus is on the influence of the fuel Lewis number, the flow rate and the Damköhler number on the flame structure. It is shown that symmetrical and non-symmetrical configurations of edge flames are possible for the same set of parameters, and that these solutions can be simultaneously stable. At the same time, the areas of existence of symmetric and non-symmetric flame configurations turn out to be different. Further, it is demonstrated that there can be at least seven different (but not all stable) steady-state solutions for the same set of parameters, although the evidence for the absence of other solutions, in addition to those found, cannot be achieved within the framework of the methods used in the study. These results may be critical for flames with low fuel Lewis number (e.g. hydrogen flames) and highlight the importance of taking into account the possibility of non-symmetrical flame configurations in the design and operation of combustion devices based on diffusion flames.
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Multi-scale soot formation simulation providing detailed particle morphology in a laminar coflow diffusion flame
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.combustflame.2023.112987
The macroscopic simulation of soot production in flames by CFD approaches often assumes of spherical particles or considers ad-hoc formulas in order to take the particle fractal aggregates’ morphology into account. On the other hand, numerically simulated aggregates can be generated by Discrete Element Modeling (DEM) simulations at the nanoscopic scale. However, the change in thermodynamic conditions, surface growth, oxidation, and nucleation mechanisms are commonly neglected by this approach. This work combines these complementary approaches to investigate the detailed morphology of soot along 4 different particle trajectories in a diffusion flame. The proposed multi-scale approach shows remarkably larger and more compact aggregates near the wings of the flame as compared to the centerline, in agreement with previous experimental studies. This approach allows to analyse the particle polydispersity and morphological parameters beyond the fractal dimension, such as anisotropy coefficient and monomers overlapping coefficient. It becomes possible to reveal clear morphological signatures of soot formed along different streamlines in the flame. Finally, we have also observed a positive correlation between primary particle diameter and aggregate gyration diameter due to the predominance of surface reactions over aggregation. The proposed post-processing of CFD results based on DEM methods, bringing new information on soot morphology, is a proof of concept of a more accurate procedure for validating soot models used in CFD codes as compared to existing methods in the literature.
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Multi-stage oxidation of iron particles in a flame-generated hot laminar flow
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.combustflame.2023.112950
The paper presents multi-parameter high-speed optical diagnostics of single iron particle oxidation in a hot laminar flow consisting of O2, H2O, CO2, and N2. Prior to luminous combustion, micron-sized particles are visualized using diffuse-backlight-illumination with high temporal and spatial resolutions, enabling in situ particle sizing. The incandescent burning particles are then monitored by direct high-speed imaging. This approach allows for a successful determination of the multiple oxidation stages of individual iron particles, including the solid phase, melting, and liquid phase. Two characteristic timescales are quantified as a function of the resolved particle diameter at various O2 volume fractions, namely the solid-phase oxidation time (SOT, defined as the time between the onset of rapid particle heating and melting) and the liquid-phase combustion time (LCT, defined as the duration between melting initiation and peak luminosity). SOT shows a linear dependence on the inverse O2 mass fractions at relatively high O2 levels but it tends to plateau when the O2 content is below 20vol.%. LCT is inversely proportional to the O2 mass fraction, suggesting that liquid-phase oxidation of iron particles is limited by external oxygen diffusion. The experimental LCT quantitatively agrees with a theoretical mode developed for nonvolatile particle combustion in the diffusion-limited regime, considering O2 as the only oxidant. This also implies that at the presence of O2, the oxidizing effect of H2O and CO2 on diffusion-limited iron particle combustion is negligible.
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Plasma-based global pathway analysis to understand the chemical kinetics of plasma-assisted combustion and fuel reforming
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.combustflame.2023.112927
The Global Pathway Analysis (GPA) algorithm helps analyze the chemical kinetics of complex combustion systems by identifying important global reaction pathways connecting a source species to a sink species through various important intermediate species (i.e., hub species). The present work aims to extend GPA algorithm to plasma-assisted combustion and fuel reforming systems to identify the dominant global pathways in such systems at various conditions. In addition, the present study extends the ability of GPA algorithm to identify reaction cycles involving the excitation of high-concentration species (e.g., O2, N2, and fuel) to their vibrational and electronic states and the subsequent de-excitation to their ground state, based on their significance on the reactivity of plasma-assisted systems in terms of gas heating and radical production. Provisions are made in the GPA algorithm to evaluate the reactivity of identified reaction pathways and cycles based on the element-flux transfer (i.e., dominance), heat release, and radical production rate. The newly developed Plasma-based Global Pathway Analysis (PGPA) algorithm is then used to analyze the plasma-assisted combustion of ammonia and reforming of methane. The PGPA analyses elucidated the significance of vibrational-translational cycles on the reactivity of NH3/air mixtures. Further, analyses on the production of NO ascribed the early reforming of NH3 to N2 and H2 in impeding the production of NO during plasma-assisted NH3 ignition. Lastly, the enhanced reforming of CH4/N2 mixtures using plasma has been attributed to electron impact dissociation of CH4 when compared to thermal reforming. In contrast, conventional path-Flux analysis (PFA) was found to require significant manual effort and pre-analysis intuitions from expert knowledge, making it arduous to provide valuable insights into plasma chemistry. The user-friendly and automated nature of PGPA thus provides a valuable tool for assessing the kinetics of plasma-assisted systems helpful in analyzing and, further, a foundation in reducing plasma-assisted chemistry, without the needs of expert knowledge.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.10 18 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/dgijfe